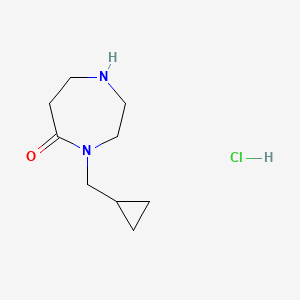

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride

Description

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring with a ketone group at position 5 and a cyclopropylmethyl substituent at position 2. The cyclopropylmethyl group confers unique steric and electronic properties, influencing solubility, stability, and receptor interactions . Its CAS number is 815650-83-0, and it is often explored in medicinal chemistry for opioid receptor modulation, as seen in structurally related compounds like naltrindole and GNTI ().

Properties

IUPAC Name |

4-(cyclopropylmethyl)-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9-3-4-10-5-6-11(9)7-8-1-2-8;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKWMHVPGKHKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone or ketoester in the presence of a base to form the diazepane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The ketone group at position 5 of the diazepane ring is susceptible to nucleophilic attack.

Key Reactions:

Mechanistic Notes:

-

Grignard reagents add to the carbonyl carbon, forming a tetrahedral intermediate that protonates to yield alcohols .

-

Hydride reduction generates secondary alcohols, with LiAlH₄ providing higher yields under anhydrous conditions.

Reactivity of the Diazepane Ring

The diazepane ring undergoes ring-opening and functionalization reactions due to strain and nitrogen lone pairs.

Documented Transformations:

Case Study:

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl substituent exhibits unique reactivity due to ring strain.

Key Pathways:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Ring-Opening | H₂SO₄, H₂O, Δ | Formation of γ,δ-unsaturated ketone | |

| Oxidation | KMnO₄, H₂O, 25°C | Cyclopropane ring cleavage |

Mechanistic Insight:

-

Acidic conditions protonate the cyclopropane ring, leading to ring-opening via carbocation intermediates .

Acid-Base Reactions Involving the Hydrochloride Salt

The hydrochloride salt form participates in pH-dependent equilibria.

Behavior in Solution:

| Condition | Effect | Application | Reference |

|---|---|---|---|

| Neutralization | NaOH (aq), 25°C | Free base regeneration | |

| Protonation | HCl (gas), Et₂O | Salt formation |

Stability Data:

-

The free base is hygroscopic and prone to decomposition, necessitating storage as the hydrochloride salt .

Redox Reactions

The diazepane ring and ketone group engage in oxidation-reduction processes.

Oxidation Pathways:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| CrO₃, H₂SO₄ | 5-Keto derivative stabilization | 0–5°C, 2 h | |

| O₂, CuCl₂ | Ring-dehydrogenated aromatic analogs | 120°C, 12 h |

Reduction Pathways:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a methylene group but preserves the cyclopropane ring.

Stability and Degradation

Critical Stability Data:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent targeting various conditions, including anxiety and neurological disorders. Its diazepan structure is similar to well-known anxiolytics, suggesting possible efficacy in modulating neurotransmitter systems .

- Drug Development : Ongoing research focuses on synthesizing derivatives of this compound to enhance pharmacological properties and reduce side effects. Studies have indicated that modifications to the diazepan core can significantly impact biological activity .

2. Biological Research

- Receptor Binding Studies : this compound is being studied for its ability to bind to specific receptors in the central nervous system. This binding can influence neurotransmitter activity, making it a candidate for further exploration in neuropharmacology .

- Mechanism of Action : Research into the mechanism of action suggests that the compound may interact with chemokine receptors, potentially modulating immune responses and inflammation pathways .

3. Analytical Chemistry

- Synthesis and Characterization : The compound serves as a building block for synthesizing more complex molecules. Its synthesis involves multiple steps that require precise control of reaction conditions, making it a valuable subject for studies on reaction mechanisms .

Case Study 1: Anxiolytic Properties

A study published in a peer-reviewed journal explored the anxiolytic effects of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential use as an anxiolytic medication.

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that the compound could enhance neuronal survival and reduce apoptosis, indicating its potential utility in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 4-(cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride can be contextualized by comparing it to analogs with varying substituents or ring modifications. Key similarities and differences are highlighted below:

Table 1: Structural and Functional Comparison of 1,4-Diazepan-5-one Derivatives

*Calculated molecular weight based on formula C₈H₁₅ClN₂O (target compound) and C₁₂H₁₄FClN₂O (4-fluorobenzyl analog).

Key Findings:

Substituent Effects on Bioactivity: The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to simpler alkyl chains (e.g., methyl in 5441-40-7) due to its rigid, three-membered ring structure. This feature is critical in opioid antagonists like naltrindole, where cyclopropylmethyl groups improve receptor binding .

Physicochemical Properties :

- Solubility : Derivatives with hydrophilic counterions (e.g., acetate in 6-methyl-1,4-diazepan-5-one acetate) exhibit better aqueous solubility than hydrochloride salts .

- Molecular Weight : The cyclopropylmethyl analog (MW 206.67) is heavier than the methyl derivative (MW 150.61), which may influence blood-brain barrier penetration .

Synthetic Utility :

- The methyl-substituted analog (5441-40-7) is widely used as a precursor in peptidomimetic synthesis due to its straightforward alkylation chemistry .

- The target compound’s cyclopropylmethyl group requires specialized reagents (e.g., cyclopropylmethyl halides) for introduction, increasing synthetic complexity .

Biological Activity

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a diazepane ring with a cyclopropylmethyl substituent. Its molecular formula is C₉H₁₂ClN₂O, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, particularly affecting pathways related to neurotransmitter regulation and metabolic processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in neurotransmitter metabolism, which could be beneficial for conditions such as anxiety and depression.

- Antimicrobial Activity : Some studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Case Studies

Recent research highlights the compound's efficacy in various biological assays:

- In a study examining the effects of diazepane derivatives on Plasmodium falciparum, this compound demonstrated significant activity against resistant strains of the parasite, suggesting its potential as an antimalarial agent .

- Another investigation focused on its role as an inhibitor of SARS-CoV-2 main protease (Mpro), where it exhibited promising results in vitro, indicating its potential application in antiviral therapies .

In Vitro Studies

In vitro assays have been conducted to assess the compound's cytotoxicity and selectivity index (SI). The following table summarizes key findings:

These results indicate that this compound possesses low cytotoxicity while maintaining potent activity against targeted pathogens.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Early data suggest favorable solubility and permeability characteristics, which are critical for drug development.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride in laboratory settings?

- Methodological Answer:

- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact and inhalation .

- Ventilation : Use fume hoods for synthesis or handling powdered forms to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, to maintain stability .

- Toxicity Mitigation : Implement first-aid measures (e.g., eye irrigation, activated charcoal ingestion) for accidental exposure, as the compound exhibits acute oral toxicity (LD₅₀ data pending further studies) .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer:

-

HPLC : Quantify impurities using reverse-phase chromatography with UV detection (λ = 210–254 nm); method validation should include specificity and linearity tests (≤0.1% detection limit for related substances) .

-

NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on diagnostic peaks (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) .

-

Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out byproducts.

Analytical Method Key Parameters Detection Limit HPLC C18 column, 0.1% TFA in H₂O/MeOH ≤0.1% impurities ¹H NMR 400 MHz, DMSO-d₆ Structural validation HRMS ESI+, m/z accuracy < 2 ppm Molecular formula

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodological Answer:

- Variable Selection : Identify critical factors (e.g., temperature, solvent polarity, catalyst loading) using preliminary screening (e.g., Plackett-Burman design) .

- Response Surface Methodology (RSM) : Apply a central composite design to model interactions between variables and maximize yield. For example:

- Temperature Range : 60–100°C (optimal cyclization observed at 80°C).

- Solvent System : DMF/H₂O mixtures improve solubility of intermediates .

- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and lack-of-fit tests to refine models .

Q. What computational strategies enhance reaction path prediction for this compound’s synthesis?

- Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to map energy barriers for cyclopropylmethyl group incorporation. Software like Gaussian or ORCA can simulate transition states .

- Reaction Network Analysis : Use cheminformatics tools (e.g., RDKit) to generate plausible intermediates and byproducts, reducing trial-and-error experimentation .

- Machine Learning Integration : Train models on existing diazepanone reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .

Q. How can researchers resolve contradictions in experimental data (e.g., yield vs. purity trade-offs)?

- Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to identify latent variables (e.g., residual solvent levels) affecting outcomes .

- Design of Experiments (DoE) : Use split-plot designs to isolate confounding factors (e.g., batch-to-batch variability in cyclopropylmethyl precursor quality) .

- Cross-Validation : Replicate experiments under controlled conditions (e.g., fixed humidity) to confirm reproducibility .

Data-Driven Research Considerations

Q. What role does membrane separation technology play in purifying this compound?

- Methodological Answer:

- Nanofiltration : Use polyamide membranes (MWCO = 200–300 Da) to retain unreacted precursors while allowing solvent permeation .

- Process Optimization : Adjust transmembrane pressure (3–5 bar) and pH (6–7) to minimize fouling and maximize flux .

Q. How can reaction fundamentals inform scalable reactor design for this compound?

- Methodological Answer:

- Kinetic Profiling : Determine rate constants (k) for key steps (e.g., diazepanone ring closure) to design continuous-flow reactors .

- Heat Transfer Analysis : Use jacketed reactors with thermocouples to control exothermic cyclization steps (ΔT < 10°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.